1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate
Description
BenchChem offers high-quality 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF6N2O2/c20-15-9-13(19(24,25)26)10-27-16(15)28-6-4-14(5-7-28)30-17(29)11-2-1-3-12(8-11)18(21,22)23/h1-3,8-10,14H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCRNBUESCNOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate, also known by its CAS number 551931-40-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H22ClF3N4O
- Molecular Weight : 390.83 g/mol
- Structure : The compound features a piperidine ring and a pyridine moiety, which are significant in influencing its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, research on related trifluoromethylated compounds has shown promising results against various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to intercalate into DNA, disrupting replication and transcription processes.
- Case Study : A related compound demonstrated an IC50 value of 0.051 µM against pancreatic cancer cell lines, indicating potent antiproliferative effects .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Related Compound | BxPC-3 (Pancreatic) | 0.051 |
| Related Compound | Panc-1 (Pancreatic) | 0.066 |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Trifluoromethyl groups are known to enhance the lipophilicity of compounds, which can improve membrane penetration and efficacy against microbial targets.
In Vitro Studies
In vitro assays have been critical in assessing the biological activity of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate:
- Cell Viability Assays : These assays measure the cytotoxic effects of the compound on various cell lines.
- Mechanistic Studies : Investigations into the compound's interaction with cellular targets are ongoing, focusing on its role in apoptosis and cell cycle regulation.
Safety and Toxicology
Understanding the safety profile of this compound is crucial for potential therapeutic applications:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature/Time |
|---|---|---|---|
| Deprotonation | NaH | DMF | 0°C → RT, 2–4 hrs |
| Esterification | DCC/DMAP | DCM | RT, 12 hrs |
| Trifluoromethylation | CF₃I, CuI | THF | 60°C, 6 hrs |
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine C-Cl at ~150 ppm, trifluoromethyl groups at ~110–120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₃ClF₆N₂O₂: 463.05) .
- HPLC-PDA : Purity >98% is achieved using C18 columns (acetonitrile/water mobile phase) .
Basic: How to design initial biological screening for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known sensitivity to trifluoromethyl and chloro motifs (e.g., kinase inhibitors, GPCRs) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) at 1–100 µM concentrations.
- Cellular Uptake : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- Negative Controls : Include structurally similar analogs lacking key substituents to isolate pharmacophore effects .
Advanced: How can mechanistic studies resolve contradictions in reaction yields during substituent modification?
Methodological Answer:
- Kinetic Profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., trifluoromethyl group incorporation) .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature, solvent, catalyst) can model yield variations .
- Computational DFT : Calculate transition-state energies for substituent effects. High trifluoromethyl steric hindrance may explain yield drops in bulky analogs .
Advanced: What computational strategies predict biological activity and guide SAR studies?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). The trifluoromethyl group’s electronegativity enhances binding affinity in hydrophobic pockets .
- QSAR Models : Train models on datasets of pyridine/piperidine derivatives. Key descriptors include logP (lipophilicity) and polar surface area (membrane permeability) .
- MD Simulations : Simulate 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
Advanced: How to address discrepancies in biological activity data across structural analogs?
Methodological Answer:
- Metabolic Stability Testing : Compare microsomal half-lives (human liver microsomes) to rule out rapid degradation as a cause of false negatives .
- Epistatic Analysis : Synthesize hybrid analogs combining substituents from high- and low-activity compounds to identify synergistic/antagonistic effects .
- Crystallography : Resolve co-crystal structures (e.g., with target kinases) to validate binding modes and explain activity variations .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
